molecular formula C11H8BrFN2O B1400778 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine CAS No. 953045-23-3

5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine

Cat. No.: B1400778
CAS No.: 953045-23-3
M. Wt: 283.1 g/mol
InChI Key: OMFAHEQSZFJPHU-UHFFFAOYSA-N
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Description

5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine is an organic compound with the molecular formula C11H8BrFN2O It is a derivative of pyridine, characterized by the presence of bromine and fluorine atoms, as well as a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-chloropyridine with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to yield amines.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl compounds.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like toluene, ethanol, or dimethylformamide.

Major Products Formed:

    Biaryl Compounds: Formed through coupling reactions.

    Substituted Pyridines: Formed through substitution reactions.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms, as well as the phenoxy group, allows it to form strong interactions with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

  • 5-Bromo-3-fluoropyridin-2-amine
  • 5-Bromo-4-fluoropyridin-2-amine
  • 5-Bromo-3-(trifluoromethyl)pyridin-2-amine

Comparison: Compared to its analogs, 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine is unique due to the presence of the phenoxy group, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature may also influence its physical and chemical properties, such as solubility and stability .

Properties

IUPAC Name

5-bromo-3-(4-fluorophenoxy)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2O/c12-7-5-10(11(14)15-6-7)16-9-3-1-8(13)2-4-9/h1-6H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFAHEQSZFJPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(N=CC(=C2)Br)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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